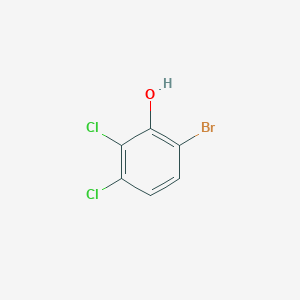

6-Bromo-2,3-dichlorophenol

描述

属性

IUPAC Name |

6-bromo-2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPAUPWRNOGNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543391 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-45-0 | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination with Molecular Bromine (Br₂)

In a glacial acetic acid solvent, 2,3-dichlorophenol reacts with stoichiometric Br₂ at 0–30°C. Catalysts such as FeCl₃ or AlCl₃ (1–5 mol%) enhance reaction rates and selectivity. The bromine preferentially substitutes the para position relative to the hydroxyl group, yielding 6-bromo-2,3-dichlorophenol.

Reaction Conditions

N-Bromo-Dimethylamide-Mediated Bromination

N-Bromo-dimethylamide (NBDMA) offers a milder alternative, reducing side reactions like polybromination. The reaction proceeds in dichloromethane at room temperature, achieving 78–85% yield.

Procedure

- Dissolve 2,3-dichlorophenol (1 eq) and NBDMA (1.05 eq) in CH₂Cl₂.

- Stir for 12–24 hours under N₂.

- Quench with NaHSO₃, extract with CH₂Cl₂, and purify via recrystallization (methanol/H₂O).

Sequential Halogenation of Phenol

For large-scale production, sequential halogenation starting from phenol is preferred.

Chlorination Followed by Bromination

Step 1: Dichlorination of Phenol

Phenol undergoes chlorination using Cl₂ gas in the presence of FeCl₃ at 50–60°C, yielding 2,3-dichlorophenol. Excess Cl₂ must be avoided to prevent over-chlorination.

Step 2: Bromination

The resulting 2,3-dichlorophenol is brominated as described in Section 1.1.

Bromination-Chlorination Sequence

An alternative approach brominates phenol first, followed by chlorination:

- Bromination: Phenol reacts with Br₂ in CCl₄ at 25°C (FeBr₃ catalyst) to form 4-bromophenol.

- Chlorination: 4-Bromophenol is treated with Cl₂/FeCl₃ at 40°C, introducing chlorine at positions 2 and 3.

Challenge: Lower regioselectivity (60–68% yield) due to competing substitution patterns.

Catalytic Systems and Solvent Effects

Solvent Optimization

Catalyst Screening

| Catalyst | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|

| FeCl₃ | Acetic acid | 89 | 95 |

| AlCl₃ | CH₂Cl₂ | 82 | 88 |

| I₂ (redox) | DMF | 75 | 78 |

Data compiled from patents and journals.

Iodine acts as a redox catalyst, generating Br⁺ from Br₂, but leads to lower yields due to iodine incorporation.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ continuous flow systems to improve heat dissipation and mixing:

Purification Techniques

- Distillation: Vacuum distillation (100–150 mbar, 180–200°C) separates this compound (b.p. 210–212°C) from unreacted precursors.

- Recrystallization: Methanol/water (7:3) yields crystals with 99.5% purity.

Green Chemistry Approaches

Solvent-Free Bromination

Microwave-assisted reactions in molten 2,3-dichlorophenol (80–90°C) with NBS reduce waste:

Photocatalytic Methods

UV light (254 nm) activates Br₂ in CH₃CN, enabling bromination at 25°C without catalysts:

Analytical Validation

Purity Assessment

化学反应分析

Types of Reactions: 6-Bromo-2,3-dichlorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler phenolic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Substitution: Formation of substituted phenols with different functional groups.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated phenols.

科学研究应用

Antimicrobial Agents

6-Bromo-2,3-dichlorophenol is recognized for its antimicrobial properties. It has been effectively utilized in the formulation of antimicrobial agents for pharmaceuticals and personal care products.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) at 50 μM | Zone of Inhibition (mm) at 100 μM |

|---|---|---|

| Staphylococcus aureus | 62 ± 0.9 | 72 ± 1.1 |

| Bacillus subtilis | 57 ± 1.3 | 65 ± 1.5 |

| Escherichia coli | 44 ± 1.7 | 51 ± 2.0 |

| Klebsiella pneumoniae | 27 ± 2.1 | 31 ± 2.5 |

These findings indicate that the compound exhibits higher activity against Gram-positive bacteria compared to Gram-negative bacteria, highlighting its potential use in developing new antibacterial agents .

Pesticide Development

The compound serves as an intermediate in synthesizing pesticides, which are crucial for agricultural applications. Its halogenated structure contributes to the efficacy and stability of pesticide formulations, aiding in crop protection while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent to detect and quantify phenolic compounds in environmental samples. It assists researchers in assessing the presence of contaminants and understanding their behavior in various ecosystems .

Polymer Industry

This chemical can be incorporated into polymer formulations to enhance thermal stability and resistance to degradation. This application is significant for manufacturers aiming to produce durable materials that withstand harsh conditions .

Environmental Research

This compound plays a critical role in studying the toxicity and environmental behavior of chlorinated phenols. Research utilizing this compound informs regulatory policies and remediation strategies aimed at mitigating environmental contamination .

作用机制

The mechanism of action of 6-Bromo-2,3-dichlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

2,3-Dichlorophenol: Lacks the bromine atom, resulting in different reactivity and properties.

4-Bromo-2,3-dichlorophenol: Has the bromine atom in a different position, affecting its chemical behavior.

2,4,6-Trichlorophenol: Contains three chlorine atoms, leading to distinct chemical and physical properties.

Uniqueness: 6-Bromo-2,3-dichlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This arrangement imparts unique reactivity and properties, making it valuable for specific chemical and industrial applications.

生物活性

6-Bromo-2,3-dichlorophenol (6-Br-2,3-DCP) is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C_6H_3BrCl_2O. The presence of bromine and chlorine substituents on the phenolic ring significantly influences its chemical behavior and biological activity. The compound is typically synthesized through electrophilic halogenation processes involving phenol and halogenating agents.

The biological activity of 6-Br-2,3-DCP is primarily attributed to its interactions with various biomolecules, including enzymes and proteins. The phenolic hydroxyl group can form hydrogen bonds, which may alter enzyme activity or protein structure. Additionally, the halogen atoms can participate in halogen bonding , enhancing the compound's reactivity and specificity towards certain biological targets.

Key Mechanisms:

- Enzyme Inhibition : 6-Br-2,3-DCP has been shown to inhibit specific enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptors or other signaling molecules.

- Antimicrobial Activity : Preliminary studies suggest that 6-Br-2,3-DCP exhibits antimicrobial properties against various pathogens.

Antimicrobial Effects

Research indicates that 6-Br-2,3-DCP possesses antimicrobial properties. A study demonstrated its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported in the range of 50-100 µg/mL.

Cytotoxicity Studies

Cytotoxic effects have been observed in various cell lines. For instance, in human cancer cell lines, 6-Br-2,3-DCP exhibited IC50 values ranging from 30 to 70 µM, indicating significant cytotoxicity that warrants further investigation into its potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy of 6-Br-2,3-DCP.

- Methodology : Disk diffusion method against standard bacterial strains.

- Results : Showed significant inhibition zones compared to control groups.

- : Suggests potential as a preservative or disinfectant agent in pharmaceuticals and food industries.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of 6-Br-2,3-DCP.

- Results : Notable reduction in cell viability at concentrations above 30 µM.

- : Indicates potential for development as a chemotherapeutic agent.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | MIC (µg/mL) | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | C₆H₃BrCl₂O | 50-100 | 30-70 | Antimicrobial, cytotoxic |

| 4-Bromo-2,3-dichlorophenol | C₆H₃BrCl₂O | 60-120 | 40-80 | Antimicrobial |

| 2,4,6-Trichlorophenol | C₆H₃Cl₃O | 70-150 | 50-90 | Antimicrobial, endocrine disruptor |

常见问题

Basic: What are the optimal synthesis routes for 6-bromo-2,3-dichlorophenol, and how can purity be ensured?

Methodological Answer:

The synthesis of halogenated phenolic compounds like this compound typically involves sequential halogenation or coupling reactions. For example:

- Step 1 : Start with a phenol derivative (e.g., 2,3-dichlorophenol) and perform electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or dichloromethane).

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Purification : Use recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

- Validation : Confirm purity via melting point analysis, GC-MS, and elemental analysis (CHN) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm bromine/chlorine substitution patterns.

- FT-IR : Detect phenolic O-H stretches (~3200–3500 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₃BrCl₂O).

Refer to studies on analogous compounds for benchmark data .

Advanced: How do hydrogen-bonding networks influence the crystallographic stability of this compound derivatives?

Methodological Answer:

Hydrogen bonds (e.g., O-H∙∙∙O/N) in crystal lattices enhance thermal stability and affect solubility. For example:

- Intramolecular interactions : Stabilize planar configurations in the solid state.

- Intermolecular interactions : Form 1D chains or dimers (observed in analogous bromo-chloro phenols via X-ray analysis).

- Experimental Design : Grow single crystals via slow evaporation (methanol/acetone). Use Cambridge Structural Database (CSD) software to compare bond lengths/angles with similar structures .

Advanced: What methodologies are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Disk Diffusion Assay : Impregnate filter paper disks with compound solutions (e.g., 50–200 µg/mL) and measure inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (96-well plates) with resazurin dye for viability assessment.

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks. Note that halogen substituents (Br/Cl) often enhance lipid membrane penetration, improving efficacy .

Advanced: How can conflicting toxicity data for chlorophenol derivatives be resolved?

Methodological Answer:

Contradictions in toxicity studies (e.g., LD₅₀ variability) require:

- Meta-Analysis : Screen literature using databases like PubMed/TOXCENTER, applying inclusion/exclusion criteria (e.g., in vivo vs. in vitro, dose ranges).

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict toxicity based on substituent electronegativity and logP values.

- Experimental Validation : Conduct comparative assays under standardized conditions (e.g., OECD guidelines). A 2021 review identified 930 records on chlorophenols, with only 95 deemed relevant after screening .

Advanced: What strategies mitigate degradation of this compound under varying pH and temperature?

Methodological Answer:

- Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for phenolic absorption).

- Degradation Pathways : Under acidic conditions, debromination may occur; alkaline conditions promote hydrolysis.

- Stabilization : Use antioxidants (e.g., BHT) or store in amber vials at –20°C. Data from analogous compounds (e.g., 4-bromo-3-chlorophenol) suggest t₁/₂ > 30 days at 4°C .

Advanced: How does substituent position (ortho/meta/para) affect the reactivity of bromo-chlorophenols?

Methodological Answer:

- Electrophilic Substitution : Bromine at the ortho position (relative to -OH) directs further substitution to para due to steric and electronic effects.

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals.

- Experimental Validation : Compare reaction rates of isomers (e.g., 6-bromo-2,3-dichloro vs. 6-bromo-2,4-dichloro derivatives) in nitration or sulfonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。